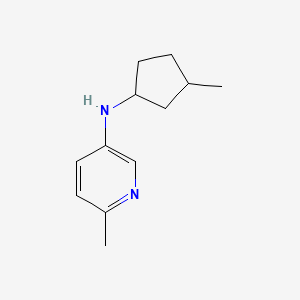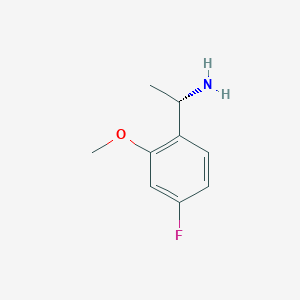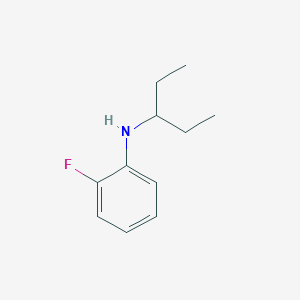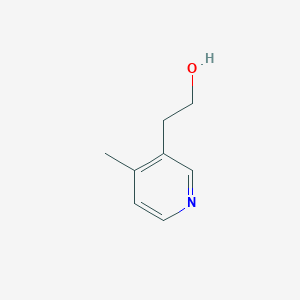
2-(4-Methylpyridin-3-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanol group at the 1-position of the ethane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of 2-(4-Methylpyridin-3-yl)ethanone using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(4-Methylpyridin-3-yl)ethanone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-(4-Methylpyridin-3-yl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-(4-Methylpyridin-3-yl)ethanone
Reduction: 2-(4-Methylpyridin-3-yl)ethane
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-(4-Methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
2-(4-Methylpyridin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(3-Methylpyridin-4-yl)ethan-1-ol: Similar structure but with different positioning of the methyl group, leading to variations in reactivity and biological activity.
2-(2-Methylpyridin-3-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-(4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-9-6-8(7)3-5-10/h2,4,6,10H,3,5H2,1H3 |
Clave InChI |
KHUNUJAFTLWWLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
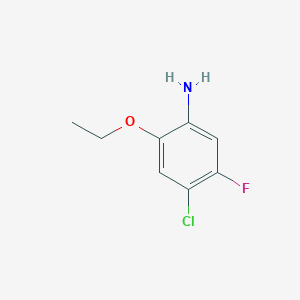
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)

